molecular formula C17H26N2O3S B2763396 1-(oxolan-3-yl)-4-(2-phenylethanesulfonyl)-1,4-diazepane CAS No. 2309313-04-8

1-(oxolan-3-yl)-4-(2-phenylethanesulfonyl)-1,4-diazepane

Cat. No.: B2763396
CAS No.: 2309313-04-8
M. Wt: 338.47
InChI Key: AXCAJMCZAQVCTP-UHFFFAOYSA-N
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Description

1-(oxolan-3-yl)-4-(2-phenylethanesulfonyl)-1,4-diazepane is a complex organic compound that features a diazepane ring substituted with phenethylsulfonyl and tetrahydrofuran-3-yl groups

Scientific Research Applications

1-(oxolan-3-yl)-4-(2-phenylethanesulfonyl)-1,4-diazepane has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or ligand in receptor studies.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of novel materials or as a catalyst in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(oxolan-3-yl)-4-(2-phenylethanesulfonyl)-1,4-diazepane typically involves multi-step organic reactions. One common approach is to start with the preparation of the diazepane ring, followed by the introduction of the phenethylsulfonyl and tetrahydrofuran-3-yl groups through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases and solvents like tetrahydrofuran to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as chromatography and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(oxolan-3-yl)-4-(2-phenylethanesulfonyl)-1,4-diazepane can undergo various types of chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the diazepane ring or the tetrahydrofuran moiety.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles like alkyl halides or amines can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfonyl group can yield sulfone derivatives, while reduction can produce amines or alcohols.

Mechanism of Action

The mechanism of action of 1-(oxolan-3-yl)-4-(2-phenylethanesulfonyl)-1,4-diazepane involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(Phenethylsulfonyl)-4-(tetrahydrofuran-2-yl)-1,4-diazepane: Similar structure but with a different position of the tetrahydrofuran group.

    1-(Phenethylsulfonyl)-4-(tetrahydropyran-3-yl)-1,4-diazepane: Features a tetrahydropyran ring instead of tetrahydrofuran.

    1-(Phenethylsulfonyl)-4-(tetrahydrofuran-3-yl)-1,4-oxazepane: Contains an oxazepane ring instead of diazepane.

Uniqueness

1-(oxolan-3-yl)-4-(2-phenylethanesulfonyl)-1,4-diazepane is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-(oxolan-3-yl)-4-(2-phenylethylsulfonyl)-1,4-diazepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O3S/c20-23(21,14-8-16-5-2-1-3-6-16)19-10-4-9-18(11-12-19)17-7-13-22-15-17/h1-3,5-6,17H,4,7-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXCAJMCZAQVCTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN(C1)S(=O)(=O)CCC2=CC=CC=C2)C3CCOC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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